2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide
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Overview
Description
2-Chloro-4-fluoro-N-(2-methoxyphenyl)benzamide is a chemical compound characterized by its unique molecular structure, which includes a benzamide core with chlorine and fluorine substituents, and a methoxyphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.
Halogenation: Chlorination and fluorination are introduced to the benzamide core using appropriate halogenating agents such as thionyl chloride (for chlorination) and diethylaminosulfur trifluoride (DAST) for fluorination.
Amination: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 2-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles replace chlorine or fluorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, and acetic acid.
Reduction: LiAlH₄, H₂, and palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted benzamides or other derivatives.
Scientific Research Applications
2-Chloro-4-fluoro-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2-Chloro-N-(2-methoxyphenyl)benzamide
4-Fluoro-N-(2-methoxyphenyl)benzamide
2-Chloro-4-fluoro-N-phenylbenzamide
Uniqueness: 2-Chloro-4-fluoro-N-(2-methoxyphenyl)benzamide is unique due to the presence of both chlorine and fluorine substituents on the benzamide core, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16)8-11(10)15/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDFWWLAJVIOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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